Cas no 2131-56-8 (4-Isothiocyanatophenylacetic acid)

4-Isothiocyanatophenylacetic acid is a versatile chemical compound primarily used as a reactive intermediate in organic synthesis and bioconjugation. Its isothiocyanate functional group enables efficient coupling with amines, making it valuable for labeling proteins, peptides, and other biomolecules. The phenylacetic acid backbone provides stability and compatibility with various reaction conditions. This compound is particularly useful in the preparation of immunoconjugates, affinity probes, and fluorescent derivatives. Its high purity and consistent reactivity ensure reliable performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its moisture sensitivity. Storage in a cool, dry environment is advised to maintain stability.
4-Isothiocyanatophenylacetic acid structure
2131-56-8 structure
Product Name:4-Isothiocyanatophenylacetic acid
CAS No:2131-56-8
MF:C9H7NO2S
MW:193.222380876541
CID:6276090
PubChem ID:10943347
Update Time:2025-05-22

4-Isothiocyanatophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID701298392
    • 2131-56-8
    • SCHEMBL1457228
    • HQHRFCZZJLWJKI-UHFFFAOYSA-N
    • 2-(4-isothiocyanatophenyl)acetic Acid
    • 4-Isothiocyanatobenzeneacetic acid
    • EN300-7536534
    • Benzeneacetic acid, 4-isothiocyanato-
    • 4-isothiocyanatophenylacetic acid
    • 4-Isothiocyanatophenylacetic acid
    • Inchi: 1S/C9H7NO2S/c11-9(12)5-7-1-3-8(4-2-7)10-6-13/h1-4H,5H2,(H,11,12)
    • InChI Key: HQHRFCZZJLWJKI-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC(=CC=1)CC(=O)O

Computed Properties

  • Exact Mass: 193.01974964g/mol
  • Monoisotopic Mass: 193.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 81.8Ų

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Additional information on 4-Isothiocyanatophenylacetic acid

4-Isothiocyanatophenylacetic Acid (CAS No. 2131-56-8): Properties, Applications, and Research Insights

4-Isothiocyanatophenylacetic acid (CAS No. 2131-56-8) is a specialized organic compound widely recognized in biochemical and pharmaceutical research. This compound, characterized by its isothiocyanate functional group, plays a pivotal role in conjugation chemistry, particularly in protein labeling and crosslinking applications. Its molecular formula, C9H7NO2S, and unique reactivity make it a valuable tool for researchers exploring bioconjugation techniques and small-molecule probes.

The chemical properties of 4-isothiocyanatophenylacetic acid include a molecular weight of 193.22 g/mol and a melting point range of 120-125°C. Its isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, such as amines and thiols, enabling efficient covalent bonding with biomolecules. This reactivity is leveraged in antibody-drug conjugates (ADCs) and fluorescent labeling, where precise molecular attachment is critical. The compound's solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile further enhances its utility in laboratory settings.

In recent years, the demand for 4-isothiocyanatophenylacetic acid derivatives has surged due to advancements in targeted drug delivery systems and diagnostic imaging. Researchers frequently search for "how to conjugate 4-isothiocyanatophenylacetic acid with proteins" or "applications of isothiocyanate compounds in bioconjugation," reflecting its relevance in modern biotechnology. The compound's compatibility with click chemistry protocols also aligns with the growing interest in modular synthesis approaches.

From a commercial perspective, 4-isothiocyanatophenylacetic acid suppliers emphasize high-purity grades (>98%) to meet the stringent requirements of pharmaceutical R&D. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its structural integrity. Storage recommendations typically include protection from moisture and light at 2-8°C to preserve the reactivity of the isothiocyanate moiety.

Emerging studies highlight its potential in cancer research, particularly in designing small-molecule inhibitors and proteomics tools. The compound's ability to form stable thiourea linkages with lysine residues makes it indispensable for post-translational modification studies. Furthermore, its derivatives are explored in immunoassay development, addressing contemporary needs in point-of-care diagnostics and personalized medicine.

Environmental and safety considerations for 4-isothiocyanatophenylacetic acid adhere to standard laboratory protocols. While not classified as hazardous under normal handling conditions, proper ventilation and personal protective equipment (PPE) are recommended due to its potential irritant properties. Disposal follows institutional guidelines for organic compounds, with neutralization procedures for waste solutions.

The synthesis of 4-isothiocyanatophenylacetic acid typically involves the reaction of 4-aminophenylacetic acid with thiophosgene or equivalent reagents. Patent literature describes optimized routes to minimize byproducts, reflecting industrial interest in scalable production. Recent innovations focus on green chemistry alternatives, such as catalyst-free methods, to align with sustainable research practices.

In summary, 4-isothiocyanatophenylacetic acid (CAS 2131-56-8) remains a cornerstone reagent in life sciences due to its versatile reactivity and broad applicability. Its integration into cutting-edge research areas like nanomedicine and theranostics ensures continued relevance. For researchers seeking "isothiocyanate crosslinkers for biomolecules" or "phenylacetic acid derivatives in drug design," this compound offers a robust solution with well-documented efficacy.

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